1-(3-Methoxyphenyl)-1,4-diazepane

Lipophilicity optimization CNS drug-likeness Regioisomer comparison

1-(3-Methoxyphenyl)-1,4-diazepane (CAS 61903-14-8), systematically named 1H-1,4-Diazepine, hexahydro-1-(3-methoxyphenyl)-, is a heterocyclic building block belonging to the N-arylhomopiperazine class. With a molecular formula of C₁₂H₁₈N₂O, a molecular weight of 206.28 g/mol, a computed XLogP3 of 1.7, and a single hydrogen bond donor paired with three hydrogen bond acceptors, the compound presents a balanced polarity profile amenable to further functionalization at the secondary amine of the seven-membered diazepane ring.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 61903-14-8
Cat. No. B3054788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-1,4-diazepane
CAS61903-14-8
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCCNCC2
InChIInChI=1S/C12H18N2O/c1-15-12-5-2-4-11(10-12)14-8-3-6-13-7-9-14/h2,4-5,10,13H,3,6-9H2,1H3
InChIKeyBINPOEPJNVMNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)-1,4-diazepane (CAS 61903-14-8): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(3-Methoxyphenyl)-1,4-diazepane (CAS 61903-14-8), systematically named 1H-1,4-Diazepine, hexahydro-1-(3-methoxyphenyl)-, is a heterocyclic building block belonging to the N-arylhomopiperazine class [1]. With a molecular formula of C₁₂H₁₈N₂O, a molecular weight of 206.28 g/mol, a computed XLogP3 of 1.7, and a single hydrogen bond donor paired with three hydrogen bond acceptors, the compound presents a balanced polarity profile amenable to further functionalization at the secondary amine of the seven-membered diazepane ring [1]. It serves as a key synthetic intermediate for generating libraries of 1,4-diazepane-containing pharmacologically active molecules, and its patent landscape spans osteogenesis promotion, histamine H₃ receptor modulation, and chemokine receptor antagonism [2][3][4].

Why 1-(3-Methoxyphenyl)-1,4-diazepane Cannot Be Interchanged with Piperazine Analogs or Alternative Methoxy Regioisomers


Substitution of 1-(3-methoxyphenyl)-1,4-diazepane with either its six-membered piperazine counterpart or its 2-methoxy (ortho) regioisomer introduces quantifiable differences in molecular geometry, lipophilicity, and downstream pharmacological behavior. The seven-membered diazepane ring adopts a distinct twist-boat conformation compared to the chair conformation of piperazine, altering the spatial presentation of the N-aryl substituent and the secondary amine vector in ways that directly impact receptor binding poses and intrinsic efficacy [1]. Meanwhile, relocating the methoxy group from the meta to the ortho position (CAS 152943-97-0) shifts the computed logP by approximately 0.9–1.9 units into a higher lipophilicity range (logP ~2.6–3.6 versus ~1.7 for the 3-methoxy isomer), which diverges from the optimal CNS drug-like window and alters pharmacokinetic behavior [1][2]. These structural distinctions are non-trivial: in closely related N-arylpiperazine series, meta versus ortho methoxy substitution has been shown to invert receptor selectivity profiles [3].

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-1,4-diazepane: Head-to-Head and Cross-Study Comparisons


Regioisomeric Methoxy Position: Lipophilicity Shift Relative to the 2-Methoxy Homopiperazine Scaffold

The 3-methoxy (meta) substitution on the N-phenyl ring of 1,4-diazepane yields a computed XLogP3 of 1.7, positioning this regioisomer within the optimal lipophilicity range (logP 1–3) for passive blood–brain barrier permeation [1]. In contrast, the extensively studied 2-methoxy (ortho) homopiperazine scaffold used in dopamine D₃ receptor ligand programs exhibits calculated logP values spanning 2.6–3.6 across a panel of 20 analogs, with the most selective compound (11a, Ki D₃ = 0.7 nM) registering a logP of 3.50 [2]. This systematic logP elevation of approximately 0.9–1.9 units for the ortho-methoxy series carries implications for CNS multiparameter optimization scores and may necessitate additional structural modifications to restore favorable ADME properties [2].

Lipophilicity optimization CNS drug-likeness Regioisomer comparison

Seven-Membered Diazepane vs. Six-Membered Piperazine Ring: Intrinsic Efficacy Divergence at Dopamine D₃ Receptors

In a direct pharmacologic comparison, N-phenylhomopiperazine analogs demonstrated systematically elevated intrinsic efficacy at dopamine D₃ receptors relative to their piperazine congeners when measured in a forskolin-dependent adenylyl cyclase inhibition assay. For the matched pair WC-10 (piperazine, n=1 linker) versus 11b (homopiperazine, n=2 linker), the percent intrinsic efficacy (%IA) at D₃ receptors increased from 18.7 ± 2.2% to 80.3 ± 9.2%, representing a 4.3-fold enhancement [1]. This trend was consistent across multiple matched pairs: WC-21 (%IA D₃ = 47.8 ± 2.2%) versus 11d (%IA D₃ = 63.7 ± 9.0%), and WC-23 (%IA D₃ = 59.9 ± 0.8%) versus 11q (%IA D₃ = 74.5 ± 10.5%) [1]. Notably, this efficacy gain occurs despite a general decrease in binding affinity at both D₂ and D₃ receptors when the piperazine ring is expanded to homopiperazine [1].

Dopamine D3 receptor Intrinsic efficacy Homopiperazine vs piperazine

Physicochemical Differentiation: Diazepane Ring Expansion vs. Piperazine Analog

Replacement of the piperazine ring with a 1,4-diazepane ring in the 3-methoxyphenyl series introduces measurable changes in key molecular descriptors relevant to both synthetic handling and biological profile. 1-(3-Methoxyphenyl)-1,4-diazepane (MW = 206.28 g/mol; formula C₁₂H₁₈N₂O) carries an additional methylene unit compared to its piperazine counterpart 1-(3-methoxyphenyl)piperazine (MW = 192.26 g/mol; formula C₁₁H₁₆N₂O), increasing molecular weight by 14.02 g/mol (+7.3%) [1][2]. The topological polar surface area (TPSA) remains identical at 24.5 Ų for both ring systems, while the XLogP3 of the diazepane (1.7) is marginally elevated relative to predicted values for the piperazine analog [1]. The seven-membered ring introduces an additional degree of conformational freedom and a wider N–N distance that alters the geometric relationship between the aryl substituent and the secondary amine, a parameter shown to modulate receptor subtype selectivity in N,N-disubstituted-1,4-diazepane orexin receptor antagonists where intramolecular π-stacking and twist-boat ring conformations are critical for receptor binding [3].

Physicochemical properties Structural comparison Building block selection

Patent-Defined Therapeutic Differentiation: Osteogenesis Promotion vs. CNS-Focused 2-Methoxy Scaffolds

The Daiichi Sankyo patent family (US 8,685,981 B2, WO 2009/048072) explicitly claims compounds of general formula (I) that encompasses 1-(3-methoxyphenyl)-1,4-diazepane as an osteogenesis-promoting agent for the treatment of metabolic bone diseases including osteoporosis, osteitis fibrosa, osteomalacia, and Paget's disease [1]. This therapeutic application is mechanistically and commercially distinct from the CNS-focused programs (dopamine D₃, cannabinoid CB₂, and orexin receptor modulation) that predominantly utilize the 2-methoxy homopiperazine scaffold [2][3]. The osteogenesis patent describes compounds exhibiting favorable safety and disposition profiles, with utility extending to orthopedic bone fracture healing, bone defect repair, osteoarthritis treatment, and dental applications including periodontal disease and artificial tooth root stabilization [1]. No comparable bone anabolic indication has been claimed for the 2-methoxy or 4-methoxy regioisomers in major patent families, providing the 3-methoxy isomer with a unique intellectual property position.

Osteogenesis promotion Patent landscape Therapeutic differentiation

Availability of Scalable Microwave-Assisted Synthesis for N-Arylhomopiperazines

A dedicated methodology study demonstrated that N-aryl and N-heteroaryl substituted homopiperazines, including the 3-methoxyphenyl derivative, can be synthesized via microwave-assisted Buchwald–Hartwig coupling under conditions amenable to scale-up [1]. The improved protocol addresses the historically challenging N-arylation of homopiperazine, which often suffers from competing side reactions due to the presence of two chemically distinct nitrogen atoms. Microwave heating provides accelerated reaction kinetics and improved regioselectivity compared to conventional thermal conditions, enabling reproducible access to multi-gram quantities suitable for preclinical development [1]. This methodological development is particularly relevant given that commercial availability of analytically pure 1-(3-methoxyphenyl)-1,4-diazepane remains limited to a small number of specialized suppliers, making in-house synthesis capability a critical factor for procurement strategy.

Microwave synthesis Scalability N-arylation

Aryl 1,4-Diazepane Scaffold: CB₂ Receptor Agonist Selectivity Over CB₁

High-throughput screening of aryl 1,4-diazepane compound libraries identified this scaffold class as a source of potent and selective cannabinoid CB₂ receptor agonists with excellent selectivity over the CB₁ receptor [1]. The initial hit series demonstrated that the 1,4-diazepane core, when appropriately substituted, provides a pharmacophore geometry that discriminates between the highly homologous CB₁ and CB₂ receptor subtypes—a challenging selectivity objective given the 68% sequence identity in the transmembrane binding domains [1]. Although the initial lead compounds exhibited poor drug-like parameters (low microsomal stability, poor solubility), systematic structure–activity relationship optimization of the aryl substituent and the diazepane N-functionalization yielded analogs with improved solubility, permeability, and rat pharmacokinetic profiles suitable for in vivo proof-of-concept studies [1]. As the unsubstituted secondary amine scaffold, 1-(3-methoxyphenyl)-1,4-diazepane represents the foundational building block from which diverse CB₂-selective chemotypes can be elaborated through N-alkylation, N-acylation, or N-sulfonylation.

Cannabinoid receptor CB2 selectivity Aryl 1,4-diazepane

Optimal Procurement and Application Scenarios for 1-(3-Methoxyphenyl)-1,4-diazepane Based on Differentiated Evidence


CNS Lead Optimization Requiring Lower Intrinsic Lipophilicity

For medicinal chemistry programs targeting CNS receptors where blood–brain barrier penetration is required but excessive lipophilicity must be avoided to maintain favorable ADME properties, 1-(3-methoxyphenyl)-1,4-diazepane offers a XLogP3 of 1.7—substantially lower than the 2.6–3.6 logP range of the comparable 2-methoxy homopiperazine scaffold [1]. This reduced lipophilicity aligns with the established CNS drug-like space (logP 1–3) and may mitigate the poor microsomal stability and solubility issues that plagued early aryl 1,4-diazepane CB₂ agonist leads, where extensive structural optimization was required to overcome inherent lipophilicity-driven pharmacokinetic liabilities [2]. The secondary amine handle permits installation of diverse N-substituents to fine-tune potency, selectivity, and pharmacokinetics without exceeding the optimal logP ceiling.

Bone Anabolic Agent Development Leveraging Osteogenesis Patent Protection

Research groups and biotechnology companies pursuing small-molecule osteogenesis promoters for osteoporosis, fracture healing, or periodontal bone regeneration should prioritize 1-(3-methoxyphenyl)-1,4-diazepane as a key intermediate on the basis of its coverage under the Daiichi Sankyo patent family (US 8,685,981 B2) [3]. The patent describes compounds exhibiting osteogenesis-promoting action with high safety and favorable disposition, positioning the 3-methoxyphenyl homopiperazine scaffold as a structurally enabled starting point for bone anabolic drug discovery programs. This therapeutic indication is mechanistically distinct from the CNS applications pursued with the 2-methoxy and 4-methoxy regioisomers, offering a less contested intellectual property landscape for commercial development.

Dopamine D₃ Receptor Pharmacology with Enhanced Intrinsic Efficacy Requirements

When a research program demands dopamine D₃ receptor ligands with elevated intrinsic efficacy rather than maximum binding affinity, the homopiperazine scaffold provides a pharmacologically validated advantage over piperazine-based alternatives. Direct matched-pair comparisons from the N-phenylhomopiperazine series demonstrate that ring expansion from piperazine to homopiperazine consistently increases %IA at D₃ receptors by 1.3- to 4.3-fold, with select homopiperazine analogs achieving >80% intrinsic efficacy [4]. This pharmacodynamic signature is particularly relevant for D₃ receptor agonist and partial agonist programs targeting Parkinson's disease, where balanced efficacy (rather than full agonism or antagonism) may attenuate L-DOPA-induced dyskinesias without compromising motor benefit. 1-(3-Methoxyphenyl)-1,4-diazepane serves as the unsubstituted core scaffold from which D₃-selective ligands with tailored efficacy profiles can be elaborated.

High-Throughput Library Synthesis via Microwave-Assisted Parallel N-Functionalization

For centralized compound library production facilities and medicinal chemistry core laboratories requiring rapid, reproducible access to diverse 1,4-diazepane-based screening collections, 1-(3-methoxyphenyl)-1,4-diazepane can be reliably synthesized at multi-gram scale using the validated microwave-assisted Buchwald–Hartwig N-arylation protocol [5]. The microwave methodology offers practical advantages over conventional thermal methods in terms of reaction time, regioselectivity (favoring mono-arylation at the less hindered nitrogen), and scalability, thereby reducing the cost per compound and increasing the throughput of library synthesis. The free secondary amine then serves as a versatile diversification point for parallel amide coupling, reductive amination, sulfonylation, or urea formation to generate structurally diverse compound arrays for screening against multiple target classes.

Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.